1-N-(3-phenylpropyl)benzene-1,2-diamine
Overview
Description
1-N-(3-phenylpropyl)benzene-1,2-diamine is an aromatic diamine compound with significant applications in scientific research. It is known for its role as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional activity . This compound is also referred to as JSH-23 in some scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-phenylpropyl)benzene-1,2-diamine typically involves the reaction of 3-phenylpropylamine with 1,2-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-N-(3-phenylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
1-N-(3-phenylpropyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the nuclear translocation of NF-κB p65 without affecting the degradation of IκB. This unique mechanism involves blocking the DNA-binding activity of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes . The molecular targets include NF-κB p65 and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine: Shares a similar structure but with a methyl group at the 4-position.
1,2-Diaminobenzene: A simpler aromatic diamine without the phenylpropyl group.
Uniqueness
1-N-(3-phenylpropyl)benzene-1,2-diamine is unique due to its specific inhibitory action on NF-κB transcriptional activity without affecting IκB degradation. This selective inhibition makes it a valuable tool in research focused on inflammation and immune response .
Properties
IUPAC Name |
2-N-(3-phenylpropyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWMBQCQVGBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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